Introduction: The Strategic Importance of 2,6-Dimethylaniline Hydrochloride
Introduction: The Strategic Importance of 2,6-Dimethylaniline Hydrochloride
An In-Depth Technical Guide to the Chemical Properties and Applications of 2,6-Dimethylaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
2,6-Dimethylaniline hydrochloride (CAS No: 21436-98-6), also known as 2,6-xylidine hydrochloride, is a crystalline salt of the primary aromatic amine 2,6-dimethylaniline. While seemingly a simple molecule, it represents a cornerstone building block in modern synthetic chemistry. Its true significance lies not in its direct application, but in its role as a critical precursor for a vast array of complex molecules with significant commercial and therapeutic value.[1]
In the pharmaceutical industry, it is an indispensable starting material for the synthesis of several widely used local anesthetics, including lidocaine, bupivacaine, and mepivacaine.[1][2] The synthetic pathways to these vital medicines rely on the specific reactivity of the 2,6-dimethylaniline core.[1] Beyond pharmaceuticals, this compound is a key intermediate in the manufacturing of high-efficiency fungicides and selective herbicides in the agrochemical sector, such as metalaxyl and metazachlor.[1][3]
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical characterization of 2,6-dimethylaniline hydrochloride. It is designed to equip researchers and development professionals with the technical knowledge and practical insights necessary to effectively utilize this versatile chemical intermediate.
Physicochemical Properties
The hydrochloride salt form enhances the stability and water solubility of the parent amine, 2,6-dimethylaniline, which is a liquid at room temperature.[1][4] The key physicochemical properties are summarized below for both the free base and its hydrochloride salt.
| Property | 2,6-Dimethylaniline Hydrochloride | 2,6-Dimethylaniline (Free Base) | Reference(s) |
| CAS Number | 21436-98-6 | 87-62-7 | [5] |
| Molecular Formula | C₈H₁₂ClN | C₈H₁₁N | [5] |
| Molecular Weight | 157.64 g/mol | 121.18 g/mol | [5] |
| Appearance | White to pale brown powder or crystals | Pale yellow liquid | [4][6] |
| Melting Point | 275 °C | 10-12 °C | [7][8][9] |
| Boiling Point | Not applicable | 216 °C | [9] |
| Solubility | Slightly soluble in water (7.5 g/L at 20 °C); Slightly soluble in DMSO and Methanol (with sonication) | Slightly soluble in water; Soluble in alcohol | [1][3][4] |
| Density | Not available | 0.984 g/mL at 25 °C | [1][9] |
| Stability | Hygroscopic | Stable under recommended storage conditions | [6][10] |
Synthesis and Purification: From Precursor to Salt
The industrial production of 2,6-dimethylaniline hydrochloride is a multi-step process that begins with more common starting materials. The final step involves the straightforward conversion of the purified free amine to its hydrochloride salt.
Core Synthetic Pathways
Two primary routes dominate the synthesis of the 2,6-dimethylaniline backbone:
-
Nitration and Reduction of m-Xylene: This traditional method involves the nitration of m-xylene, followed by the catalytic reduction of the resulting nitroaromatic compound. A significant challenge in this pathway is the separation of the desired 2,6-isomer from other xylidine isomers (e.g., 2,4- and 2,5-) that are formed concurrently.[1][4]
-
Amination of 2,6-Dimethylphenol: A more direct and increasingly preferred method involves the catalytic amination of 2,6-dimethylphenol. This process reacts the phenol with ammonia at high temperatures (200-400°C) and pressures in the presence of a hydrogen transfer catalyst, such as palladium on charcoal.[1][11] This route offers better selectivity and avoids the isomeric separation challenges of the xylene nitration pathway.[11]
Caption: Catalytic amination of 2,6-dimethylphenol to form the free base, followed by salt formation.
Protocol: Conversion of 2,6-Dimethylaniline to its Hydrochloride Salt
This protocol outlines the final, critical step of converting the purified free amine into its stable, solid hydrochloride salt. The choice of solvent is crucial; a solvent in which the free base is soluble but the hydrochloride salt is not is ideal for achieving high recovery through precipitation.
Materials:
-
Purified 2,6-dimethylaniline
-
Diethyl ether (or other suitable non-polar organic solvent)
-
Concentrated hydrochloric acid (or HCl gas, or HCl solution in a compatible solvent like ethyl acetate)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Büchner funnel and flask for vacuum filtration
-
Drying oven
Procedure:
-
Dissolution: Dissolve the purified 2,6-diethylaniline in a minimal amount of diethyl ether in the round-bottom flask. Stir the solution at room temperature.
-
Acidification: Slowly add a stoichiometric amount of hydrochloric acid dropwise to the stirring solution.[12] The addition can be performed using concentrated aqueous HCl, though using HCl dissolved in an organic solvent like ethyl acetate is often preferred to avoid introducing water.
-
Precipitation: As the acid is added, the 2,6-dimethylaniline hydrochloride salt, being insoluble in diethyl ether, will precipitate out of the solution as a white solid.[13]
-
Isolation: Continue stirring for 30 minutes after the acid addition is complete to ensure full conversion. Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting material or impurities. Dry the purified white crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.
Reactivity and Mechanistic Considerations
The chemical behavior of 2,6-dimethylaniline is dictated by two primary structural features: the nucleophilic amino (-NH₂) group and the steric hindrance imposed by the two ortho-methyl groups.
Acylation of the Amino Group
The lone pair of electrons on the nitrogen atom makes the amino group a strong nucleophile, readily reacting with electrophiles. The most significant reaction in its application profile is N-acylation. For example, in the first step of lidocaine synthesis, 2,6-dimethylaniline is acylated with α-chloroacetyl chloride.[1]
The reaction is typically carried out in a solvent like glacial acetic acid. The high electrophilicity of the acyl chloride's carbonyl carbon ensures that the reaction occurs selectively at the amine nitrogen.[1]
Caption: N-acylation of 2,6-dimethylaniline, a key step in lidocaine synthesis.
Influence of Ortho-Methyl Groups
The two methyl groups flanking the amine functionality create significant steric hindrance. This has a profound effect on its reactivity:
-
Reduced Basicity: The methyl groups slightly hinder the solvation of the corresponding ammonium ion, making 2,6-dimethylaniline a weaker base compared to aniline.
-
Regioselectivity in Electrophilic Substitution: In electrophilic aromatic substitution reactions like bromination, the strong activating and ortho-, para-directing influence of the amino group is modulated by the methyl groups.[14] Bromination tends to occur selectively at the para-position (position 4), as the ortho-positions are sterically blocked.[14]
Analytical Characterization
Unambiguous identification of 2,6-dimethylaniline hydrochloride and its distinction from other isomers is crucial for quality control in pharmaceutical and chemical manufacturing. Spectroscopic and chromatographic methods are the primary tools for this purpose.[1][15]
| Technique | Key Features and Expected Data |
| ¹H NMR | The proton NMR spectrum is highly characteristic. Key signals include: a singlet for the six methyl protons (~2.16 ppm), a broad singlet for the amine protons (~3.75 ppm, can exchange with D₂O), and a multiplet for the aromatic protons, typically a doublet (~6.89 ppm) and a triplet (~6.62 ppm).[15] |
| ¹³C NMR | The carbon NMR spectrum will show distinct signals for the methyl carbons, the four unique aromatic carbons, and the carbon bearing the amino group. |
| Infrared (IR) Spectroscopy | The IR spectrum will display characteristic N-H stretching bands for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic and methyl groups, and C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.[15] |
| Mass Spectrometry (MS) | Under Electron Ionization (EI), the free base will show a prominent molecular ion peak (M⁺) corresponding to its molecular weight (121.18 g/mol ).[15] |
| HPLC / GC | High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing purity and separating 2,6-dimethylaniline from its isomers and other impurities.[1] |
Deuterium-labeled 2,6-dimethylaniline hydrochloride is also utilized as an internal standard for quantitative analysis in pharmacokinetic and metabolic studies using techniques like GC-MS or LC-MS.[16]
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize the hazardous nature of this compound and the necessity for strict adherence to safety protocols. The parent compound, 2,6-dimethylaniline, is classified as toxic and a suspected carcinogen.[5][17][18]
-
Handling: Always handle 2,6-dimethylaniline hydrochloride in a well-ventilated area, preferably within a chemical fume hood.[10][17] Avoid the formation of dust and aerosols.[17]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-impermeable gloves, and safety goggles or a face shield.[18]
-
First Aid:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[17]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[17]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes.[17]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[17]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] The compound is hygroscopic and should be protected from moisture.[6]
-
Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[10][17]
Conclusion
2,6-Dimethylaniline hydrochloride is more than a simple chemical; it is an enabling intermediate that underpins the synthesis of critical products in the pharmaceutical and agrochemical industries. A thorough understanding of its physicochemical properties, synthetic pathways, and reactivity is essential for any scientist or researcher working in these fields. Its unique structure, characterized by the interplay between the nucleophilic amine and the sterically hindering ortho-methyl groups, provides a versatile platform for constructing complex molecular architectures. By adhering to rigorous analytical and safety protocols, the full potential of this foundational building block can be realized in the development of new and improved chemical entities.
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Stenutz. (n.d.). 2,6-dimethylaniline hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). 2,6-Dimethylaniline. Retrieved from [Link]
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Henan Alfa Chemical Co., Ltd. (n.d.). CAS 21436-98-6 | 2,6-dimethylaniline hydrochloride. Retrieved from [Link]
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ChemBK. (n.d.). 2,6-Dimethylaniline. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2,6-Dimethylaniline in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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NCBI. (n.d.). 2,6-DIMETHYLANILINE (2,6-XYLIDINE). Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2,6-dimethylaniline. Retrieved from [Link]
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